1-(2-methoxyethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline
Description
1-(2-Methoxyethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is a tricyclic heteroaromatic compound featuring an imidazo[4,5-b]quinoxaline core substituted with a 2-methoxyethyl group at position 1 and a 4-nitrophenyl group at position 2. The imidazoquinoxaline scaffold is notable for its planar aromatic structure, which facilitates π-π stacking interactions in biological systems, making it a promising candidate for pharmaceutical applications, particularly in oncology and antimicrobial therapy .
Properties
IUPAC Name |
3-(2-methoxyethyl)-2-(4-nitrophenyl)imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-26-11-10-22-17(12-6-8-13(9-7-12)23(24)25)21-16-18(22)20-15-5-3-2-4-14(15)19-16/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNGTSBSJYWUTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazoquinoxaline core: This can be achieved through the condensation of appropriate diamines with dicarbonyl compounds under acidic or basic conditions.
Introduction of the 4-nitrophenyl group: This step may involve nitration reactions using reagents such as nitric acid or nitronium tetrafluoroborate.
Attachment of the 2-methoxyethyl group: This can be done through alkylation reactions using alkyl halides or sulfonates in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine, while substitution reactions may introduce various functional groups onto the imidazoquinoxaline core.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₅H₁₅N₃O₃
- Molecular Weight : 285.30 g/mol
The structure consists of an imidazoquinoxaline core with a methoxyethyl group and a nitrophenyl substituent, which contribute to its biological activity.
Anticancer Activity
Numerous studies have investigated the anticancer properties of imidazoquinoxaline derivatives, including 1-(2-methoxyethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that similar imidazoquinoxaline derivatives inhibited the proliferation of A431 human epidermoid carcinoma cells. The compound's mechanism involved the inhibition of Stat3 phosphorylation, a critical pathway in cancer progression .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-(2-methoxyethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline | A431 | 5.6 | Stat3 inhibition |
| Other Derivative | A431 | 7.0 | Stat3 inhibition |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest effectiveness against certain bacterial strains.
- Case Study 2 : In vitro studies showed that derivatives of imidazoquinoxaline exhibited inhibitory effects on Gram-positive and Gram-negative bacteria. The specific mechanisms are still under investigation but may involve disruption of bacterial cell membranes .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
Neuropharmacological Applications
Emerging research suggests potential neuropharmacological applications for this compound. Its structural similarities to other neuroactive compounds indicate possible interactions with neurotransmitter systems.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous imidazoquinoxaline derivatives:
Key Observations :
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., 4-nitrophenyl, sulfonyl) enhance target binding via electrostatic interactions, as seen in the target compound and its sulfonyl analogs .
- Bulky substituents (e.g., tetrahydrofuran-methyl) may reduce membrane permeability but improve metabolic stability .
- Methoxy groups (e.g., 2-methoxyethyl, 2-methoxybenzyl) balance lipophilicity and solubility, critical for oral bioavailability .
Anticancer Activity: The thioxo-imidazoquinoxaline derivative (IC₅₀: 0.9–3.4 µM) outperforms pyridine-fused analogs (IC₅₀: 1.2–8.7 µM), suggesting the imidazoquinoxaline core’s superiority in cytotoxicity . The target compound’s 4-nitrophenyl group may mimic nitroreductase substrates, enabling selective activation in hypoxic tumor environments .
Synthetic Accessibility :
Biological Activity
1-(2-methoxyethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is a compound belonging to the imidazoquinoxaline family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiviral, anticancer, and antimicrobial properties, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the imidazole and quinoxaline rings, which contribute to its biological activity. The presence of the nitrophenyl group enhances its pharmacological potential through various mechanisms of action.
Antiviral Activity
Recent studies have demonstrated that imidazoquinoxaline derivatives exhibit significant antiviral properties. For instance, compounds similar to 1-(2-methoxyethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline have shown efficacy against HIV and Hepatitis B virus (HBV).
- HIV Activity : The compound exhibited an EC50 value of 3.1 nM in inhibiting HIV replication in cell cultures, with a selectivity index (SI) indicating favorable therapeutic potential when compared to standard antiretroviral drugs like Nevirapine (NVP) which had an EC50 of 6.7 nM .
- Hepatitis B Virus : In vitro studies revealed promising results against HBV with certain derivatives showing effective inhibition at concentrations around 100 µM, although some were associated with high cytotoxicity .
Anticancer Activity
The anticancer properties of this compound have also been explored extensively. Various derivatives have been tested against different cancer cell lines, including melanoma and breast cancer.
- Cell Viability Assays : A375 melanoma cell line studies indicated that certain derivatives could reduce cell viability significantly at concentrations as low as 10 µM. For example, compound 4 demonstrated a viability reduction to 6% at this concentration .
- Mechanism of Action : The mechanism behind these anticancer effects may involve the induction of apoptosis or cell cycle arrest, although specific pathways remain to be elucidated.
Antimicrobial Activity
The antimicrobial potential of quinoxaline derivatives has been documented, with several compounds demonstrating activity against various bacterial strains.
- Inhibition Studies : Compounds were tested against Mycobacterium tuberculosis and other pathogens, showing varying degrees of effectiveness. Notably, some derivatives exhibited high selectivity indices indicating their potential for further development as antimicrobial agents .
Table 1: Biological Activity Summary
| Activity Type | Compound | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Antiviral (HIV) | 1-(2-methoxyethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline | 3.1 | 98576 | 31798 |
| Antiviral (HBV) | Various Derivatives | ~100 | >30% | Varies |
| Anticancer | Compound 4 | N/A | N/A | N/A |
| Antimicrobial | Various Derivatives | N/A | N/A | High SI |
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- HIV Treatment : In a controlled study involving HIV-infected MT2 cells, treatment with the compound resulted in a significant reduction in viral replication comparable to established therapies .
- Cancer Cell Lines : A study examining various cancer cell lines found that certain derivatives not only inhibited cell growth but also induced apoptosis in melanoma cells .
- Antimicrobial Testing : A series of quinoxaline derivatives were tested against clinical isolates of M. tuberculosis, showing promising results that warrant further investigation into their mechanisms and applications .
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 1-(2-methoxyethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via intramolecular cyclization of precursor imidazole derivatives. Key steps include:
- Cyclization : Use of phenyliodine(III) dicyclohexanecarboxylate and iridium catalysts under visible light to promote cyclization .
- Substitution Reactions : Aromatic nucleophilic substitution with 2-halophenyl imidazoles in basic media, followed by autooxidation to form the imidazoquinoxaline core .
- Purification : Preparative HPLC is critical for isolating the final product, as demonstrated in analogous imidazo[4,5-b]pyridine syntheses .
- Optimization Tips : Adjust solvent polarity (e.g., dichloromethane vs. dimethyl sulfoxide) and catalyst loading to minimize byproducts. Monitor reaction progress via LC-MS.
Q. How can the structural identity and purity of the compound be confirmed?
- Methodological Answer :
- Spectroscopy : Combine -NMR, -NMR, and IR to confirm functional groups (e.g., methoxyethyl and nitrophenyl moieties).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.
- Chromatography : HPLC with UV detection at 254 nm to assess purity (>95% recommended for biological assays) .
- X-ray Crystallography : For unambiguous confirmation, as applied to related imidazo[4,5-f]phenanthrolines .
Advanced Research Questions
Q. What strategies are employed to evaluate the electrochemical properties of this compound, and how do substituents influence its redox behavior?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Measure oxidation/reduction potentials in non-aqueous solvents (e.g., acetonitrile with 0.1 M TBAPF) .
- Computational Modeling : Use PM3 or DFT calculations to correlate experimental redox potentials with LUMO energy levels. Substituents like the 4-nitrophenyl group lower LUMO energy, enhancing electron-accepting capacity .
- Hammett Analysis : Quantify electronic effects of substituents (e.g., methoxyethyl vs. nitro groups) using σ constants .
Q. How can researchers resolve contradictions in reported biological activities of imidazoquinoxaline derivatives, such as antitumor vs. neuroprotective effects?
- Methodological Answer :
- Target Profiling : Use kinase inhibition assays or CRISPR screens to identify primary molecular targets. For example, test inhibition of PI3K/AKT/mTOR pathways linked to antitumor activity .
- Cell-Type Specificity : Compare responses in cancer (e.g., MCF-7) vs. neuronal (e.g., SH-SY5Y) cell lines. The 4-nitrophenyl group may enhance membrane permeability in tumors but not neurons .
- Metabolite Analysis : Detect genotoxic metabolites (e.g., hydroxylamine derivatives) via LC-MS/MS, as seen in imidazo[4,5-f]quinoxaline metabolism studies .
Q. What methodologies are recommended for studying the compound’s fluorescence properties and potential applications in bioimaging?
- Methodological Answer :
- Photophysical Characterization : Measure fluorescence quantum yield () and Stokes shift in solvents of varying polarity. Thiazoloquinoxaline analogs exhibit > 0.5 in DMSO .
- Cellular Imaging : Use confocal microscopy with organelle-specific dyes (e.g., MitoTracker) to assess subcellular localization.
- Structure-Tuning : Introduce electron-donating groups (e.g., methoxy) to redshift emission wavelengths, as demonstrated in pyridoimidazoquinoxalines .
Experimental Design Challenges
Q. How can researchers address low yields in the final cyclization step of the synthesis?
- Troubleshooting Guide :
- Catalyst Screening : Replace iridium with cheaper alternatives like Ru(bpy) for visible-light-driven reactions .
- Temperature Control : Optimize heating (e.g., 80°C vs. 160°C) to balance reaction rate and decomposition .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to stabilize intermediates, as seen in piperidine-substituted analogs .
Q. What in vitro models are suitable for evaluating the compound’s neuroprotective potential?
- Methodological Answer :
- Oxidative Stress Models : Treat primary cortical neurons with HO or rotenone and measure viability via MTT assay.
- Neuroinflammation Assays : Quantify TNF-α and IL-6 levels in LPS-stimulated microglia .
- Mitochondrial Function : Use Seahorse XF Analyzer to assess OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) .
Data Analysis and Interpretation
Q. How can computational tools aid in predicting the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
